5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol
Description
5-(9H-Xanthen-9-yl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 9H-xanthen-9-yl group and a hydroxyl group at the 2-position. The xanthene moiety is a tricyclic aromatic system composed of two benzene rings fused with a central oxygen-containing ring, contributing significant hydrophobicity and steric bulk. The 1,3,4-oxadiazole ring is a five-membered heterocycle with two nitrogen atoms and one oxygen atom, known for its electron-withdrawing properties and metabolic stability.
Properties
IUPAC Name |
5-(9H-xanthen-9-yl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15-17-16-14(20-15)13-9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)13/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKSJNBVCBGASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=NNC(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369435 | |
| Record name | 5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87836-73-5 | |
| Record name | 5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol typically involves the formation of the xanthone core followed by the introduction of the oxadiazole ring. One common method for synthesizing xanthones is through the cyclization of benzophenone derivatives. The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other nitrogen-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the xanthone or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted xanthones and oxadiazoles.
Scientific Research Applications
5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Mechanism of Action
The mechanism of action of 5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol involves its interaction with various molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to modulate oxidative stress, inflammation, and other cellular processes. For example, xanthone derivatives have been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The key structural variations among 1,3,4-oxadiazol-2-ol derivatives lie in the substituents at the 5-position of the oxadiazole ring and the heteroatom configuration (e.g., oxygen vs. sulfur). Below is a comparative analysis based on the evidence:
Substituent Effects
5-(9H-Xanthen-9-yl)-1,3,4-oxadiazol-2-ol Substituent: 9H-Xanthen-9-yl (bulky aromatic group). However, its bulk may reduce solubility and limit bioavailability .
5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol (CID 279630) Substituent: 4-Aminophenyl (polar group). Impact: The amino group increases polarity and solubility, which may enhance pharmacokinetic properties compared to the xanthene derivative. However, reduced hydrophobicity could weaken interactions with lipophilic targets .
5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-ol (WZ-9615) Substituent: 2,4-Difluorophenyl (electron-withdrawing fluorine atoms). The smaller phenyl group may allow better steric accommodation in binding sites compared to xanthene .
Pyrazole-Substituted Derivatives (e.g., Compound 7c in )
- Substituent : 1-Phenyl-5-(trifluoromethyl)-pyrazole.
- Activity : Demonstrated potent antibacterial activity against Xanthomonas oryzae (Xoo) with EC₅₀ = 7.40 µg/mL. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, critical for bioactivity .
Heteroatom Effects
- Oxygen vs. Sulfur in Oxadiazole Ring :
Data Table: Comparative Analysis of Oxadiazol-2-ol Derivatives
| Compound Name | Substituent on Oxadiazole | Key Structural Features | Biological Activity (EC₅₀, µg/mL) |
|---|---|---|---|
| This compound | 9H-Xanthen-9-yl | Bulky aromatic, hydroxyl group | Not reported |
| 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol | 4-Aminophenyl | Polar amino group | Not reported |
| 5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-ol | 2,4-Difluorophenyl | Fluorine substituents | Not reported |
| 7c (Pyrazole derivative) | 1-Phenyl-5-(trifluoromethyl)-pyrazole | CF₃ group, oxygen in oxadiazole | 7.40 (Xoo) |
| 9a (Sulfur-substituted derivative) | Pyrazole with CF₃, sulfur atom | Sulfur in oxadiazole | 12.40 (Xoo) |
Biological Activity
5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H10N2O3 |
| Molecular Weight | 266.252 g/mol |
| Melting Point | 335ºC |
| Boiling Point | 468ºC at 760 mmHg |
| Density | 1.48 g/cm³ |
| Flash Point | 236.8ºC |
These properties suggest a stable compound with significant potential for various applications in medicinal chemistry .
Biological Activities
This compound has been investigated for multiple biological activities:
Antioxidant Activity
Research indicates that oxadiazole compounds exhibit substantial antioxidant properties. For instance, studies have demonstrated that related oxadiazole derivatives show significant free radical scavenging abilities and reducing power tests . The antioxidant activity is crucial in preventing oxidative stress-related diseases.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been a focal point in recent studies. For example, compounds similar to this compound have shown promising results against pancreatic cancer cell lines (PANC-1). The mechanisms involved include induction of apoptosis and modulation of apoptotic signaling pathways .
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibitory effects. Inhibitory activities against cholinesterases and glucosidases have been reported, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease and diabetes .
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in various biological contexts:
- Anticancer Effects : A study focused on a derivative similar to this compound demonstrated significant cytotoxic effects on cancer cell lines through apoptosis induction mechanisms .
- Antioxidant Properties : Another research article evaluated the antioxidant capacity using assays such as CUPRAC (cupric acid-reducing antioxidant capacity), showing that the compound effectively scavenged free radicals .
- Enzyme Inhibition Studies : Enzyme assays indicated that the compound could inhibit glucosidase effectively, suggesting its potential utility in managing diabetes by regulating blood sugar levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
